molecular formula C17H19F3N4O B2819259 2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2380167-53-1

2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine

Cat. No.: B2819259
CAS No.: 2380167-53-1
M. Wt: 352.361
InChI Key: QMUHVNPHOUSNMU-UHFFFAOYSA-N
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Description

2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a trifluoromethyl group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrazine: A simpler analog without the trifluoromethyl and piperidine groups.

    3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the pyrazine and piperidine rings.

    Piperidinyl-pyrazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is unique due to the combination of its trifluoromethyl group, pyridine ring, and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-15(22-8-7-21-12)24-9-3-4-13(10-24)11-25-16-14(17(18,19)20)5-2-6-23-16/h2,5-8,13H,3-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHVNPHOUSNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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